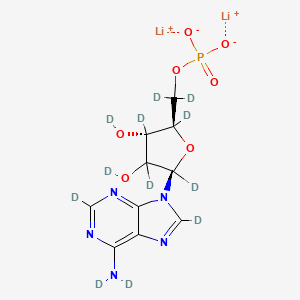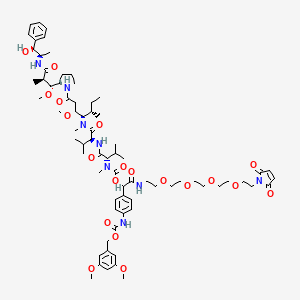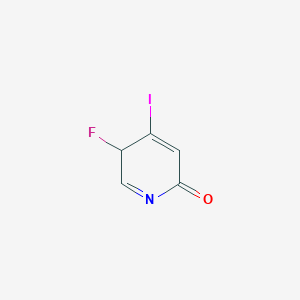
Mettl1-wdr4-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mettl1-wdr4-IN-1 is a compound that targets the methyltransferase-like protein 1 (METTL1) and WD repeat domain 4 (WDR4) complex. This complex is responsible for the N7-methylguanosine (m7G) modification of transfer RNA (tRNA), which plays a crucial role in RNA processing, metabolism, and function . The METTL1-WDR4 complex is involved in various biological processes, including gene expression regulation and tumorigenesis .
Preparation Methods
The preparation of Mettl1-wdr4-IN-1 involves several steps. One method includes dissolving 50 μL of the main solution in dimethyl sulfoxide (DMSO), followed by the addition of 300 μL polyethylene glycol 300 (PEG300) and 50 μL Tween 80. The mixture is then clarified and 600 μL of double-distilled water (ddH2O) is added . This preparation method ensures the compound is in a suitable form for in vivo studies.
Chemical Reactions Analysis
Mettl1-wdr4-IN-1 undergoes various chemical reactions, primarily involving its interaction with the METTL1-WDR4 complex. The compound acts as an inhibitor, preventing the methylation of guanine at position 46 in tRNA . This inhibition affects the stability and function of tRNA, leading to downstream effects on gene expression and cellular processes . Common reagents used in these reactions include S-adenosyl methionine (SAM) and S-adenosyl-L-homocysteine (SAH) . The major product formed from these reactions is the demethylated byproduct SAH .
Scientific Research Applications
Mettl1-wdr4-IN-1 has a wide range of scientific research applications. In cancer research, it has been shown to inhibit tumor growth by targeting the METTL1-WDR4 complex, which is often overexpressed in various cancers . The compound has been used to study the role of m7G tRNA modifications in breast cancer, where it was found to restrict tumorigenesis by blocking the cell cycle . Additionally, this compound has been investigated for its potential to overcome drug resistance in hepatocellular carcinoma by impairing the proliferation capacity of cancer cells and promoting apoptosis . Beyond cancer research, the compound is also used to explore the broader implications of RNA modifications in gene expression and cellular function .
Mechanism of Action
Mettl1-wdr4-IN-1 exerts its effects by inhibiting the METTL1-WDR4 complex, which is responsible for the m7G modification of tRNA . The compound binds to the METTL1-WDR4 complex, preventing the transfer of a methyl group from SAM to guanine at position 46 in tRNA . This inhibition destabilizes tRNA and affects its function, leading to changes in gene expression and cellular processes . The molecular targets of this compound include the METTL1 enzyme and the WDR4 cofactor, both of which are essential for the methylation process .
Comparison with Similar Compounds
Mettl1-wdr4-IN-1 is unique in its specific targeting of the METTL1-WDR4 complex. Similar compounds include other inhibitors of RNA methyltransferases, such as those targeting the N6-methyladenosine (m6A) modification . this compound is distinct in its focus on the m7G modification of tRNA, which has specific implications for RNA stability and function . Other similar compounds include small-molecule inhibitors of METTL1, which have been shown to inhibit tumor growth by reducing m7G tRNA methylation . These compounds share a common mechanism of action but differ in their chemical structures and specific targets within the RNA methylation pathway .
Properties
Molecular Formula |
C8H11N5O2S |
|---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
3-(2,3-dihydroxypropyl)-6-imino-7,9-dihydropurine-8-thione |
InChI |
InChI=1S/C8H11N5O2S/c9-6-5-7(12-8(16)11-5)13(3-10-6)1-4(15)2-14/h3-4,9,14-15H,1-2H2,(H2,11,12,16) |
InChI Key |
WEWNYAULRYBNNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=N)C2=C(N1CC(CO)O)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide](/img/structure/B12364132.png)

![(2S,4R)-1-[(2S)-2-[[2-[4-[2-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12364138.png)






![N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide](/img/structure/B12364163.png)

![5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12364194.png)

